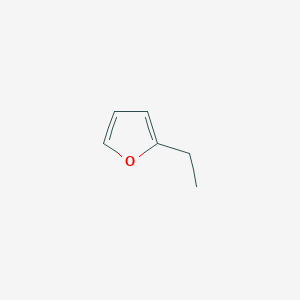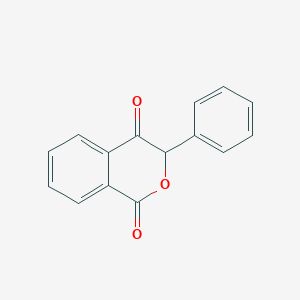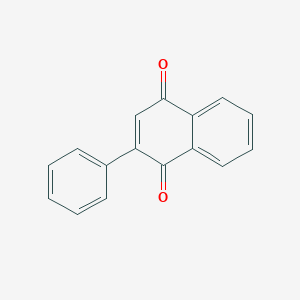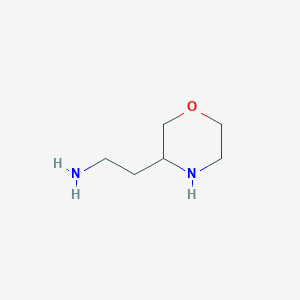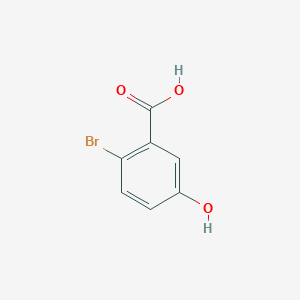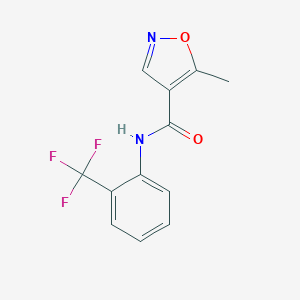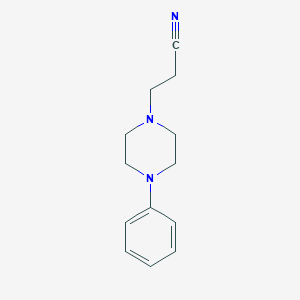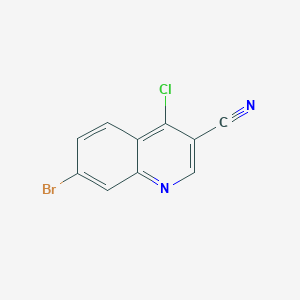
7-Bromo-4-chloroquinoline-3-carbonitrile
Descripción general
Descripción
7-Bromo-4-chloroquinoline-3-carbonitrile (7BCQ) is a compound with the molecular formula C10H4BrClN2 . It has been shown to have potent cytotoxic activity against colon tumor cells . 7BCQ is an alkylating agent that inhibits the enzymatic activity of DNA topoisomerase II and protein tyrosine kinases .
Molecular Structure Analysis
The molecular structure of 7-Bromo-4-chloroquinoline-3-carbonitrile is represented by the InChI code1S/C10H4BrClN2/c11-7-1-2-8-9(3-7)14-5-6(4-13)10(8)12/h1-3,5H . This indicates the presence of bromine, chlorine, and nitrile groups in the quinoline ring. Physical And Chemical Properties Analysis
7-Bromo-4-chloroquinoline-3-carbonitrile is a solid compound with a molecular weight of 267.51 g/mol . It has a boiling point of 401.9±40.0 C at 760 mmHg .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
7-Bromo-4-chloroquinoline-3-carbonitrile derivatives have been extensively studied for their diverse synthetic methods and chemical reactions. These compounds are involved in various types of reactions, including reactions of chloro substituents and cyano substituents, which are instrumental in producing biologically active compounds (Mekheimer et al., 2019).
Biological Evaluation as Kinase Inhibitors
Quinoline derivatives, including those related to 7-Bromo-4-chloroquinoline-3-carbonitrile, have been synthesized and evaluated as inhibitors of myosin light chain kinase (MLCK) and the epidermal growth factor receptor kinase (EGFR). The inhibitory effect of these molecules is contingent on the nature of the substituents in the quinoline scaffold (Rode et al., 2011).
Optoelectronic and Charge Transport Properties
The derivatives of quinoline, including chloroquinoline variants, have been investigated for their structural, electronic, optical, and charge transport properties. Studies utilizing density functional theory have shown that these compounds have potential as multifunctional materials in various applications (Irfan et al., 2020).
Antitumor Activities
Certain quinoline derivatives, closely related to 7-Bromo-4-chloroquinoline-3-carbonitrile, have been synthesized and tested for their antitumor activities. These compounds showed promising results against various human tumor cell lines, indicating their potential in cancer therapy (El-Agrody et al., 2012).
Corrosion Inhibition
Quinoline derivatives have been evaluated as corrosion inhibitors for metals in acidic mediums. Their efficiency in preventing corrosion is significant, demonstrating the practical application of these compounds in industrial settings (Singh et al., 2016).
Antibacterial and Antioxidant Activities
Novel chloroquinoline analogs, similar to 7-Bromo-4-chloroquinoline-3-carbonitrile, have been synthesized and assessed for their antibacterial and antioxidant activities. These compounds have shown effectiveness against various bacterial strains and possess strong antioxidant properties (Abdi et al., 2021).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it’s harmful . The hazard statements associated with it are H302, H315, H319, H335, which indicate that it’s harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .
Propiedades
IUPAC Name |
7-bromo-4-chloroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4BrClN2/c11-7-1-2-8-9(3-7)14-5-6(4-13)10(8)12/h1-3,5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIBDBTCUQDTNQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=CN=C2C=C1Br)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90634131 | |
| Record name | 7-Bromo-4-chloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-4-chloroquinoline-3-carbonitrile | |
CAS RN |
364793-57-7 | |
| Record name | 7-Bromo-4-chloroquinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90634131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



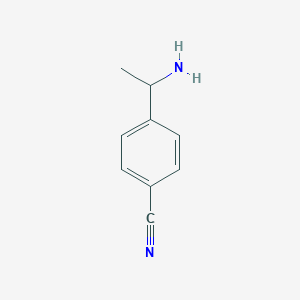
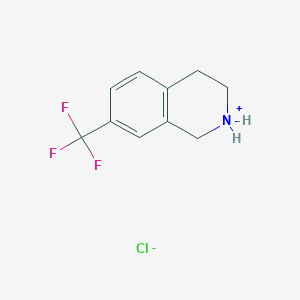
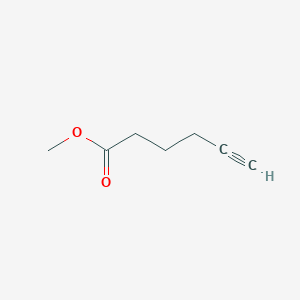
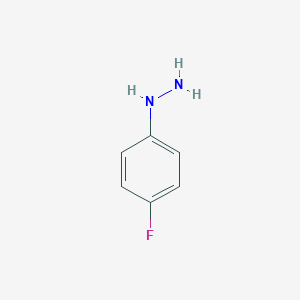
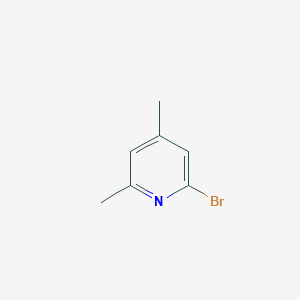
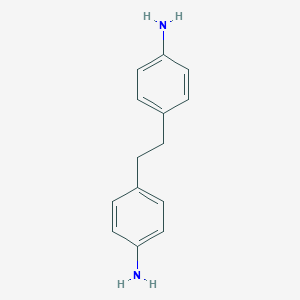
![2-(1H-pyrrolo[2,3-b]pyridin-1-yl)acetic acid](/img/structure/B109065.png)
